molecular formula C8H8ClNO2 B14850447 1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone

1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone

Cat. No.: B14850447
M. Wt: 185.61 g/mol
InChI Key: SICGFLPXKZTEFP-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound features a pyridine ring substituted with a chloromethyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone can be achieved through various methods. One common approach involves the chloromethylation of aromatic compounds. For instance, the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst yields chloromethyl derivatives . This method is efficient and provides good yields under mild conditions.

Chemical Reactions Analysis

1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include chlorosulfonic acid, dimethoxymethane, and zinc iodide for chloromethylation, as well as palladium catalysts for coupling reactions.

Scientific Research Applications

1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone can be compared with other chloromethyl-substituted aromatic compounds. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

6-acetyl-4-(chloromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C8H8ClNO2/c1-5(11)7-2-6(4-9)3-8(12)10-7/h2-3H,4H2,1H3,(H,10,12)

InChI Key

SICGFLPXKZTEFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)CCl

Origin of Product

United States

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